molecular formula C12H11ClN2O2 B2403968 5-chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone CAS No. 77541-60-7

5-chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2403968
CAS No.: 77541-60-7
M. Wt: 250.68
InChI Key: NYUIZJNUHDKUHE-UHFFFAOYSA-N
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Description

5-chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68. The purity is usually 95%.
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Scientific Research Applications

Herbicide Research and Applications

5-Chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone, a derivative of pyridazinone, has been studied for its applications in herbicides. Hilton et al. (1969) found that certain pyridazinone compounds, including this derivative, inhibited photosynthesis in plants, contributing to their phytotoxicity. This mechanism is similar to that of other well-known herbicides like atrazine (Hilton et al., 1969). Additionally, Smith and Meggitt (1970) and Frank and Switzer (1969) have investigated the movement and distribution of pyrazon (a related compound) in soil, providing insights into the environmental behavior of such chemicals (Smith & Meggitt, 1970); (Frank & Switzer, 1969).

Analytical Methods in Herbicide Research

Research has also focused on the analytical methods for determining the content of pyrazon and its derivatives in technical products. Výboh et al. (1974) described a gas chromatographic method for the determination of pyrazon, highlighting the challenges in detecting impurities in technical products (Výboh et al., 1974).

Bacterial Degradation Studies

Understanding the environmental impact and biodegradation of such chemicals is crucial. Eberspächer et al. (1973) identified several metabolites in the bacterial degradation of pyrazon, proposing a pathway for its bacterial degradation (Eberspächer et al., 1973).

Photophysical Properties

Desai et al. (2017) investigated the photophysical properties of a biologically active 3(2H)-pyridazinone derivative, providing insights into the solvatochromic approaches and dipole moments of such molecules (Desai et al., 2017).

Synthesis and Chemical Reactions

Research in synthetic chemistry has explored various reactions and synthesis of pyridazinone derivatives. Katrusiak et al. (1994) and R'kyek et al. (2001) provided insights into the reactivity and synthesis methods of different pyridazinone derivatives, contributing to the understanding of their chemical properties (Katrusiak et al., 1994); (R'kyek et al., 2001).

Potential Biomedical Applications

While the focus is not on drug use or side effects, some studies have explored the broader biomedical potential of pyridazinone derivatives. For instance, Mehvish and Kumar (2022) synthesized new pyridazinone derivatives for potential anti-oxidant activity and conducted molecular docking studies for anticancer activity (Mehvish & Kumar, 2022).

Properties

IUPAC Name

5-chloro-4-ethoxy-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-11-10(13)8-14-15(12(11)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUIZJNUHDKUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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